molecular formula C18H27N3O3S B4505130 1-[(dimethylamino)sulfonyl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-piperidinecarboxamide

Cat. No.: B4505130
M. Wt: 365.5 g/mol
InChI Key: YIKCHOFZDFARRY-UHFFFAOYSA-N
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Description

1-[(dimethylamino)sulfonyl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H27N3O3S and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.17731291 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical Probes for Anion Detection

A study by Al-Sayah, Abdalla, and Shehab (2016) discusses the synthesis of a new molecule, closely related to the chemical structure , as an optical probe for anions. Their research demonstrated how the presence of various anions affects the spectroscopic properties of the compound, showing strong binding to carboxylate, oxalate, cyanide, and dihydrogen phosphate anions, which resulted in an increase in the emission and changes in its chemical shifts. This application highlights the potential of such compounds in detecting and analyzing anions in various environments (Al-Sayah, Abdalla, & Shehab, 2016).

Analytical Chemistry and Substance Detection

Kline, Kusma, and Matuszewski (1999) detailed a method for determining a non-peptide oxytocin receptor antagonist in human plasma, showcasing the compound's application in analytical chemistry. The method involved liquid-liquid extraction followed by automated pre-column chemical derivatization, highlighting the compound's utility in sensitive and selective detection processes in biomedical research (Kline, Kusma, & Matuszewski, 1999).

Sensing and Imaging Applications

Wen, Geng, Yin, and Wang (2011) developed a novel tetraazamacrocycle fluorescent sensor, capable of selective and ratiometric sensing of Hg(2+) and bovine serum albumin (BSA) in aqueous solutions. This sensor, leveraging a compound structurally related to the query, demonstrates the broad potential of such chemicals in environmental monitoring and biomedical imaging (Wen, Geng, Yin, & Wang, 2011).

Advanced Material Research

Faridbod, Ganjali, Larijani, and Norouzi (2009) utilized a derivative of the compound as a sensing material in the construction of carbon paste Er(III) sensors. The research highlights the application of such compounds in developing sensors with improved sensitivity, selectivity, and response time, demonstrating their utility in material science and environmental monitoring (Faridbod, Ganjali, Larijani, & Norouzi, 2009).

Properties

IUPAC Name

1-(dimethylsulfamoyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c1-20(2)25(23,24)21-12-6-9-15(13-21)18(22)19-17-11-5-8-14-7-3-4-10-16(14)17/h3-4,7,10,15,17H,5-6,8-9,11-13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKCHOFZDFARRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NC2CCCC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(dimethylamino)sulfonyl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-piperidinecarboxamide
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1-[(dimethylamino)sulfonyl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-piperidinecarboxamide
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1-[(dimethylamino)sulfonyl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-piperidinecarboxamide
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1-[(dimethylamino)sulfonyl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-piperidinecarboxamide
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1-[(dimethylamino)sulfonyl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-piperidinecarboxamide
Reactant of Route 6
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1-[(dimethylamino)sulfonyl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-piperidinecarboxamide

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